molecular formula C23H32N6O3 B2938548 (3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898437-83-7

(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2938548
CAS RN: 898437-83-7
M. Wt: 440.548
InChI Key: FTMPJBRHODBOKG-UHFFFAOYSA-N
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Description

The compound “(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a dimethoxyphenyl group, a pyridazinyl group, and two piperazinyl groups . These groups are common in medicinal chemistry and are often found in pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine rings would provide a degree of flexibility to the molecule, while the dimethoxyphenyl and pyridazinyl groups could participate in various interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The piperazine rings might undergo reactions at the nitrogen atoms, while the dimethoxyphenyl and pyridazinyl groups could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Herbicidal and Plant Growth Regulatory Activity

Pyridazinone derivatives have been studied for their herbicidal properties. Research indicates that these compounds can inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Notably, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and its analogs demonstrate such effects. Additionally, specific molecular modifications in pyridazinones can confer resistance to metabolic detoxification in plants and interfere with chloroplast development, akin to the actions of amitrole and dichlormate (Hilton et al., 1969).

Antimicrobial Properties

Pyridazinone derivatives, including those related to the queried compound, have shown variable and modest antimicrobial activities against bacteria and fungi. Synthesized compounds based on 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid have been evaluated for their in vitro antimicrobial activity, demonstrating potential in this domain (Patel et al., 2011).

Neuropharmacological Applications

Certain pyridazinone derivatives exhibit significant neuropharmacological effects. They have been synthesized as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, displaying substantial inhibitory activity. These derivatives have potential applications in treating neurodegenerative disorders like Alzheimer's disease. Additionally, their antimicrobial activities have also been noted (Ozçelik et al., 2010).

Analgesic and Anti-inflammatory Applications

Pyridazinone derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. Studies have shown that these compounds, especially those carrying the arylpiperazinyl structure, are effective in reducing pain and inflammation in vivo. Their side effects on the gastric mucosa have been examined and found to be lesser compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its biological activity, optimization of its structure for improved potency or selectivity, and investigation of its pharmacokinetic properties .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-4-26-9-11-27(12-10-26)21-7-8-22(25-24-21)28-13-15-29(16-14-28)23(30)18-5-6-19(31-2)20(17-18)32-3/h5-8,17H,4,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMPJBRHODBOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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